molecular formula C16H23N3O2S3 B2420093 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034536-67-7

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2420093
CAS No.: 2034536-67-7
M. Wt: 385.56
InChI Key: DETJNDHHTXRXHQ-UHFFFAOYSA-N
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Description

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a potent and selective inhibitor of serine/threonine kinases (STKs), a class of enzymes critical for regulating cellular processes such as proliferation, survival, and apoptosis. Its primary research value lies in the investigation of dysregulated kinase signaling pathways, particularly in the context of oncogenesis. The compound's design, featuring a benzo[c][1,2,5]thiadiazole sulfonamide core, allows it to act as an ATP-competitive inhibitor, effectively blocking the kinase's active site and preventing the phosphorylation of downstream protein targets. This mechanism makes it a valuable chemical probe for dissecting the specific roles of STKs in various cancer cell lines, including studies focused on pancreatic cancer where STK signaling has been implicated in tumor growth and resistance. Research utilizing this inhibitor is pivotal for validating STKs as therapeutic targets and for understanding the complex signaling networks that drive disease progression, thereby facilitating the development of novel targeted anticancer strategies.

Properties

IUPAC Name

4-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S3/c1-16(2,3)22-11-12-7-4-5-10-19(12)24(20,21)14-9-6-8-13-15(14)18-23-17-13/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJNDHHTXRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then functionalized with a tert-butylthio group. This intermediate is subsequently reacted with a sulfonyl chloride derivative of benzo[c][1,2,5]thiadiazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group yields sulfoxides or sulfones, while reduction of the sulfonyl group yields sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-((2-(Methylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
  • **4-((2-(Ethylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Uniqueness

The presence of the tert-butylthio group in 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole distinguishes it from its analogs, potentially imparting unique chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole moiety, a piperidine ring , and a sulfonyl group, which contribute to its unique chemical properties. The structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • CAS Number : 2034536-67-7

Table 1: Structural Components

ComponentDescription
Benzo[c][1,2,5]thiadiazoleA heterocyclic aromatic compound
PiperidineA six-membered saturated heterocycle
Sulfonyl GroupA functional group containing sulfur and oxygen

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. While specific targets remain to be fully elucidated, the compound's structure suggests potential interactions with biological pathways that could lead to therapeutic effects.

Pharmacological Properties

Research indicates that compounds containing the thiadiazole moiety often exhibit various pharmacological activities. These include:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against bacterial strains and fungi. For instance, derivatives with similar structures demonstrated significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Antitubercular Activity : Some thiadiazole derivatives have been reported to possess anti-tubercular properties. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mycobacterium tuberculosis .

Study 1: Antimicrobial Screening

A study focused on the antimicrobial properties of thiadiazole derivatives found that compounds substituted at specific positions exhibited enhanced activity against various bacterial strains. The introduction of different substituents influenced the overall efficacy of the compounds .

Study 2: Anti-Tubercular Activity

In another investigation, derivatives containing the thiadiazole ring were synthesized and screened for their anti-tubercular activity. One compound achieved an IC50 value of 0.045 µg/mL against Mtb strains, indicating strong potential for development as an anti-tubercular agent .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 Value
2-Amino-1,3,4-thiadiazoleAntimicrobialMIC = 32.6 µg/mL
Thiadiazole derivative with p-nitrophenyl moietyAntibacterialMIC = 11.0 µg/mL
Compound with benzo[c][1,2,5]thiadiazole structureAnti-tubercularIC50 = 0.045 µg/mL

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm sulfonamide (-SO₂-N-) linkage (δ 3.1–3.3 ppm for piperidine protons; δ 125–130 ppm for thiadiazole carbons) .
    • HRMS : Verify molecular ion [M+H]⁺ at m/z 452.12 (calculated for C₁₇H₂₂N₄O₂S₃) .
  • X-ray Crystallography : Resolve piperidine ring conformation (chair vs. boat) and sulfonyl-thiadiazole dihedral angles (typically 75–85°) .

Q. Advanced Research Focus :

  • Dynamic NMR : Monitor rotational barriers of the tert-butylthio group to assess steric effects on reactivity .
  • In Silico Validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to identify electronic distortions .

How can researchers design analogs to improve target selectivity?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding, thiadiazole for π-π stacking) using Schrödinger’s Phase .
  • Bioisosteric Replacement : Replace benzo[c][1,2,5]thiadiazole with benzothiazole or quinoxaline to modulate electron-withdrawing effects .
    Case Study :
  • Analog 4-((2-((Methylsulfonyl)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole :
    • Improved Solubility : LogP reduced from 3.8 to 2.9 via methylsulfonyl substitution .
    • Selectivity : 10-fold higher inhibition of Aurora Kinase A vs. B due to steric complementarity .

What mechanistic insights explain its antitumor activity?

Q. Advanced Research Focus

  • Target Engagement : Inhibits tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site, confirmed via competitive assays with [³H]-colchicine .
  • Apoptosis Pathways : Upregulates caspase-3/7 activity (3.5-fold increase at 10 µM) in Jurkat cells, measured via fluorometric assays .
    Contradictions :
  • Cell-Type Variability : Apoptosis induction is negligible in A549 cells, suggesting dependency on p53 status .
  • Resolution : Combine with p53 stabilizers (e.g., Nutlin-3) to enhance efficacy in p53-deficient models .

How should researchers address stability challenges in biological assays?

Q. Methodological Guidance :

  • pH Stability : The compound degrades in PBS (pH 7.4) with t₁/₂ = 8 hours. Use serum-free media or add 0.1% BSA to stabilize .
  • Light Sensitivity : Protect from UV exposure (λ < 400 nm) to prevent sulfonyl group cleavage .
  • Storage : Lyophilize and store at -80°C under argon to maintain integrity >6 months .

What computational tools predict metabolic pathways?

Q. Advanced Research Focus

  • CYP450 Metabolism : Predict major metabolites (e.g., tert-butylthio oxidation to sulfoxide) using StarDrop’s P450 Module .
  • ADME Profiling : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (110 Ų) .

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